Chemical structure and properties of Thiophen-2-yl-m-tolylamino-acetic acid
Chemical structure and properties of Thiophen-2-yl-m-tolylamino-acetic acid
An In-Depth Technical Guide on the Proposed Structure and Potential Properties of Thiophen-2-yl-m-tolylamino-acetic acid
Disclaimer
The compound "Thiophen-2-yl-m-tolylamino-acetic acid" is not a readily available or widely documented chemical entity in current scientific literature and chemical databases. This guide, therefore, presents a prospective analysis based on established principles of organic chemistry and data from structurally analogous compounds. The information herein is intended for research and development purposes and should be treated as a theoretical framework for the investigation of this novel molecule.
Introduction
N-aryl-α-amino acids represent a significant class of compounds in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents. Their structural versatility allows for the fine-tuning of physicochemical and pharmacological properties. This guide explores the proposed chemical structure, potential synthesis, predicted properties, and hypothetical applications of a novel compound: Thiophen-2-yl-m-tolylamino-acetic acid. The incorporation of a thiophene ring, a well-known bioisostere for a phenyl ring, and a tolyl group suggests the potential for unique biological activity. This document provides a comprehensive theoretical foundation for researchers and drug development professionals interested in the exploration of this and similar novel chemical entities.
Proposed Chemical Structure and Nomenclature
Based on the IUPAC nomenclature, the name "Thiophen-2-yl-m-tolylamino-acetic acid" implies a specific arrangement of functional groups.
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Parent Structure: Acetic acid.
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Substituents on the α-carbon: An amino group.
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Substituents on the amino group: A Thiophen-2-yl group and a m-tolyl (3-methylphenyl) group.
This leads to the following proposed structure:
Table 1: Proposed Chemical Identity of Thiophen-2-yl-m-tolylamino-acetic acid
| Parameter | Value |
| IUPAC Name | 2-((3-methylphenyl)(thiophen-2-yl)amino)acetic acid |
| Molecular Formula | C13H13NO2S |
| Molecular Weight | 247.31 g/mol |
| Canonical SMILES | CC1=CC=CC(=C1)N(CC(=O)O)C2=CC=CS2 |
| InChI Key | (Predicted) |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of Thiophen-2-yl-m-tolylamino-acetic acid would be a two-step process involving a Buchwald-Hartwig amination followed by hydrolysis. This approach is well-established for the formation of C-N bonds and is known for its tolerance of a wide range of functional groups.
Step 1: Buchwald-Hartwig Amination
This step involves the palladium-catalyzed cross-coupling of m-toluidine with ethyl 2-(thiophen-2-ylamino)acetate.
Experimental Protocol:
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To a dry, argon-flushed round-bottom flask, add ethyl 2-(thiophen-2-ylamino)acetate (1.0 eq), 3-iodotoluene (1.1 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).
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Add anhydrous toluene as the solvent, followed by a base such as sodium tert-butoxide (1.4 eq).
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Heat the reaction mixture to 100-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired ester intermediate.
Step 2: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
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Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, Thiophen-2-yl-m-tolylamino-acetic acid.
Diagram 1: Proposed Synthesis of Thiophen-2-yl-m-tolylamino-acetic acid
Caption: Proposed three-step synthesis pathway.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines the predicted properties of Thiophen-2-yl-m-tolylamino-acetic acid based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, typical for α-amino acids. |
| pKa (basic) | 1.0 - 2.0 | The nitrogen atom is part of a diarylamine, making it a very weak base due to delocalization of the lone pair into two aromatic systems. |
| LogP | 3.0 - 4.0 | The presence of two aromatic rings and a methyl group contributes to its lipophilicity, while the carboxylic acid and amino groups add some polarity. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The high LogP suggests low aqueous solubility, which might be improved at higher pH due to the deprotonation of the carboxylic acid. |
| Polar Surface Area (PSA) | ~60 Ų | Calculated based on the contributions of the carboxylic acid and the nitrogen atom. |
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using various spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons from the tolyl and thiophene rings (6.8-7.5 ppm).- A singlet for the methylene protons (CH2) adjacent to the carbonyl group (~4.0 ppm).- A singlet for the methyl protons of the tolyl group (~2.3 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - A signal for the carbonyl carbon (~170-175 ppm).- Aromatic carbon signals (110-150 ppm).- A signal for the methylene carbon (~50-55 ppm).- A signal for the methyl carbon (~20-22 ppm). |
| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-N stretching vibrations (~1200-1350 cm⁻¹).- C-S stretching from the thiophene ring. |
| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ at m/z 248.07. |
Potential Applications in Drug Development
While the biological activity of Thiophen-2-yl-m-tolylamino-acetic acid has not been reported, the structural motifs present suggest several potential therapeutic applications.
Anti-inflammatory Activity
Many N-arylanthranilic acid derivatives, such as mefenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The structural similarity of the target compound to these NSAIDs suggests it could also possess anti-inflammatory properties.
Diagram 2: Potential Mechanism of Action as a COX Inhibitor
Caption: Inhibition of prostaglandin synthesis.
Anticancer Activity
Certain thiophene-containing compounds have demonstrated efficacy as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival. The target molecule could be investigated for its potential to inhibit protein kinases or other enzymes implicated in cancer.
Other Potential Applications
The N-arylamino acid scaffold is also found in compounds with antiviral, antibacterial, and anticonvulsant activities. Therefore, a broad biological screening of Thiophen-2-yl-m-tolylamino-acetic acid would be warranted to explore its full therapeutic potential.
Future Directions
The successful synthesis and characterization of Thiophen-2-yl-m-tolylamino-acetic acid would be the first step in a comprehensive investigation of this novel compound. Subsequent studies should focus on:
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In vitro biological screening: To identify any significant biological activity.
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Structure-Activity Relationship (SAR) studies: To optimize the lead compound by modifying the thiophene and tolyl rings.
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In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile in animal models.
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Crystallography: To determine the three-dimensional structure and understand its interaction with biological targets.
Conclusion
Thiophen-2-yl-m-tolylamino-acetic acid represents an unexplored area of chemical space with the potential for novel biological activity. This guide provides a theoretical framework for its synthesis, characterization, and potential applications. The proposed methodologies and predicted properties are based on well-established chemical principles and data from analogous structures. It is hoped that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel N-aryl-α-amino acids.
References
Since "Thiophen-2-yl-m-tolylamino-acetic acid" is a novel, uncharacterized compound, direct references are not available. The principles and protocols described are based on established, well-documented chemical reactions and the known properties of structurally related compounds. For further reading on the methodologies and compound classes discussed, the following general references are recommended:
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Buchwald-Hartwig Amination
- Title: The Buchwald-Hartwig Amin
- Source: Organic Chemistry Portal
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URL: [Link]
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Properties of N-Aryl Amino Acids
- Title: A review on the chemistry and pharmacology of N-aryl-anthranilic acid deriv
- Source: European Journal of Medicinal Chemistry
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URL: [Link]
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Biological Activity of Thiophene-Containing Compounds
- Title: Thiophene-based compounds as potential anticancer agents
- Source: RSC Medicinal Chemistry
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URL: [Link]
